molecular formula C13H12ClNO2 B8431273 {2-[2-(2-Chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl}methanol CAS No. 89723-92-2

{2-[2-(2-Chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl}methanol

Cat. No. B8431273
M. Wt: 249.69 g/mol
InChI Key: RDYXZSZAEBDIIG-UHFFFAOYSA-N
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Patent
US04602027

Procedure details

2-(2-Chlorostyryl)-4-hydroxymethyl-5-methyloxazole (3.6 g) was added portionwise to thionyl chloride (18 ml) with ice-cooling and stirring. The mixture was stirred at room temperature for 20 minutes and the thionyl chloride was distilled off. To the residue was added aqueous sodium hydrogen carbonate and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off to give 4-chloromethyl-2-(2-chlorostyryl)-5-methyloxazole as crystals; yield 3.65 g (99.5%). Recrystallization from ethyl ether gave colorless needles melting at 109°-110° C.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[CH:4]=[CH:5][C:6]1[O:7][C:8]([CH3:13])=[C:9]([CH2:11]O)[N:10]=1.S(Cl)([Cl:20])=O>>[Cl:20][CH2:11][C:9]1[N:10]=[C:6]([CH:5]=[CH:4][C:3]2[CH:14]=[CH:15][CH:16]=[CH:17][C:2]=2[Cl:1])[O:7][C:8]=1[CH3:13]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC1=C(C=CC=2OC(=C(N2)CO)C)C=CC=C1
Name
Quantity
18 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 20 minutes
Duration
20 min
DISTILLATION
Type
DISTILLATION
Details
the thionyl chloride was distilled off
ADDITION
Type
ADDITION
Details
To the residue was added aqueous sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C=CC1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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